![molecular formula C14H12N2O4 B14699922 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide CAS No. 26480-15-9](/img/structure/B14699922.png)
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a hydroxy group at the second position and a nitrophenylmethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-nitrobenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of 2-oxo-N-[(4-nitrophenyl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(4-aminophenyl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学研究应用
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
- 2-Hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzylamine
Uniqueness
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrophenylmethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
属性
CAS 编号 |
26480-15-9 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-13-4-2-1-3-12(13)14(18)15-9-10-5-7-11(8-6-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
InChI 键 |
FWIATRIAYGBQSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


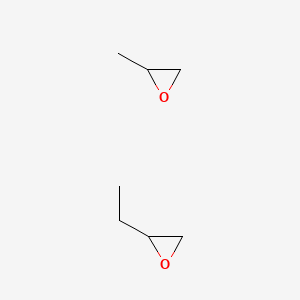
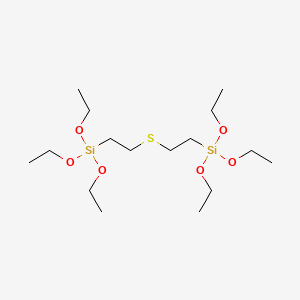
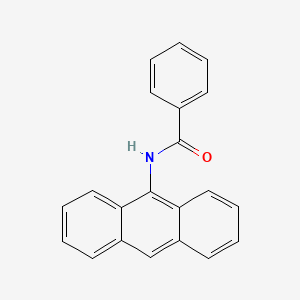
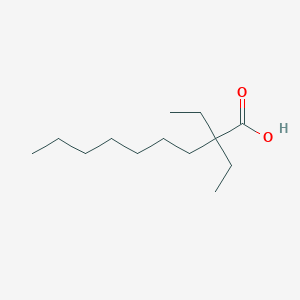
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
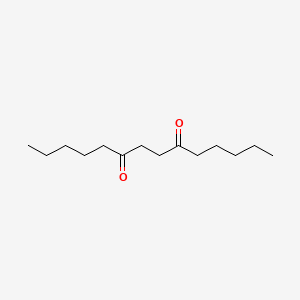
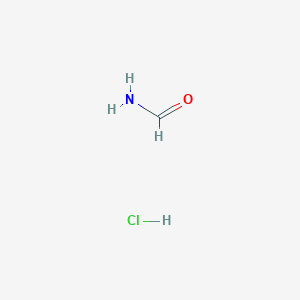
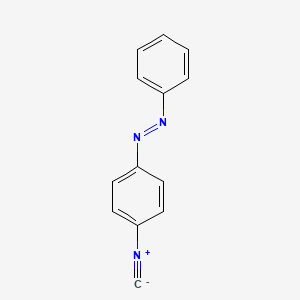
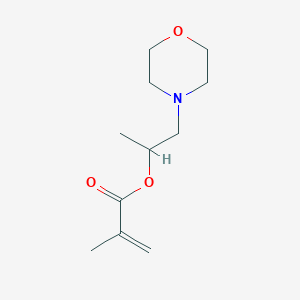
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
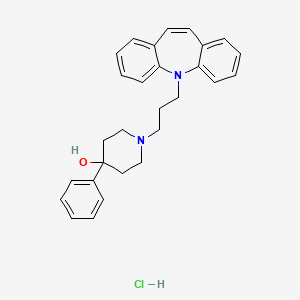
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
